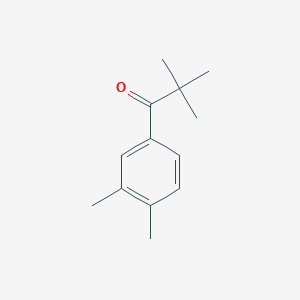
2,2,3',4'-テトラメチルプロピオフェノン
概要
説明
The compound of interest, 2,2,3',4'-Tetramethylpropiophenone, is a chemical entity that can be associated with various chemical reactions and syntheses. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the properties and reactivity of 2,2,3',4'-Tetramethylpropiophenone.
Synthesis Analysis
The synthesis of complex organic molecules often involves palladium-catalyzed reactions, as seen in the paper discussing the reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, leading to multiple arylation products . This suggests that palladium-catalyzed methods could potentially be applied to the synthesis of 2,2,3',4'-Tetramethylpropiophenone or
科学的研究の応用
薬品: 潜在的な治療薬合成
2,2,3’,4’-テトラメチルプロピオフェノンは、潜在的な治療薬の合成における前駆体として役立つ可能性があります。 そのケトン基は様々な化学反応を起こすことができ、新規医薬品の開発のための汎用性の高い中間体となっています .
材料科学: 先進材料の製造
材料科学において、この化合物は、耐久性や伝導率の向上などの特定の特性を持つ先進材料の製造に貢献するポリマーまたは小分子の合成に使用できます.
有機合成: 複雑な分子の構成要素
2,2,3’,4’-テトラメチルプロピオフェノンは、有機合成における構成要素として、その反応性により複雑な有機分子の構築を可能にします。 酸化反応や還元反応などの様々な有機変換に使用できます .
分析化学: クロマトグラフィー標準
この化合物は、機器の較正や同様の有機化合物を検出するための新しい分析方法の開発のために、クロマトグラフィー分析における標準物質として使用される可能性があります.
薬理学: 薬物開発と試験
薬理学において、2,2,3’,4’-テトラメチルプロピオフェノンは、新規医薬品の開発と試験に使用できます。 新規に合成された医薬品の効力と活性を比較するための参照化合物として機能できます .
環境科学: 汚染物質の分解研究
直接言及されていませんが、類似の化合物は、特に汚染物質の分解や環境に優しい材料の合成に関する研究において、環境科学における役割について調査することができます.
化学教育: 有機反応の教育
この化合物は、教育機関において、様々な有機反応と合成技術を実証し、化学の学生に有機化学におけるケトンの理解を深めるために使用できます .
生化学: 酵素反応研究
生化学において、2,2,3’,4’-テトラメチルプロピオフェノンは、ケトンを含む酵素触媒反応を研究するために使用できます。これは、代謝経路や酵素機構に関する洞察を提供できます .
Safety and Hazards
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9-6-7-11(8-10(9)2)12(14)13(3,4)5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXPDJIYWNCJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573023 | |
| Record name | 1-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7397-00-4 | |
| Record name | 1-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





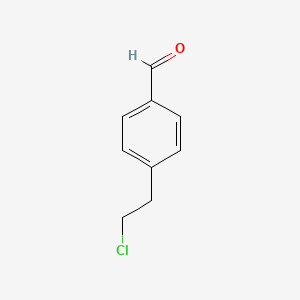

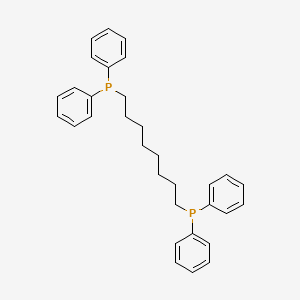
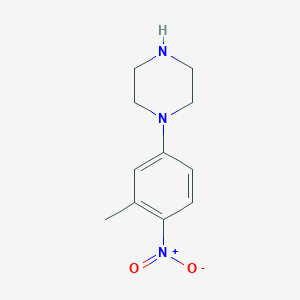
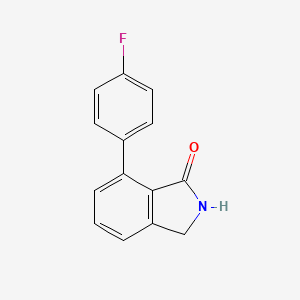
![4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1339296.png)



